Epothilone
Description
Properties
Molecular Formula |
C26H39NO6S |
|---|---|
Molecular Weight |
493.7 g/mol |
IUPAC Name |
(1S,3S,7R,10R,11S,12S,16R)-7,11-dihydroxy-8,8,10,12-tetramethyl-3-[(E)-1-(2-methyl-1,3-thiazol-4-yl)prop-1-en-2-yl]-4,17-dioxabicyclo[14.1.0]heptadecane-5,9-dione |
InChI |
InChI=1S/C26H39NO6S/c1-14-8-7-9-19-21(32-19)11-20(15(2)10-18-13-34-17(4)27-18)33-23(29)12-22(28)26(5,6)25(31)16(3)24(14)30/h10,13-14,16,19-22,24,28,30H,7-9,11-12H2,1-6H3/b15-10+/t14-,16+,19+,20-,21-,22+,24-/m0/s1 |
InChI Key |
HESCAJZNRMSMJG-DEEJXTFZSA-N |
Isomeric SMILES |
C[C@H]1CCC[C@@H]2[C@@H](O2)C[C@H](OC(=O)C[C@H](C(C(=O)[C@@H]([C@H]1O)C)(C)C)O)/C(=C/C3=CSC(=N3)C)/C |
Canonical SMILES |
CC1CCCC2C(O2)CC(OC(=O)CC(C(C(=O)C(C1O)C)(C)C)O)C(=CC3=CSC(=N3)C)C |
Synonyms |
Epothilon Epothilone Epothilones |
Origin of Product |
United States |
Scientific Research Applications
Anticancer Applications
Epothilones, particularly epothilone B and this compound D, have demonstrated potent antitumor activity. Their mechanism of action involves stabilizing microtubules, which disrupts cancer cell mitosis and induces apoptosis.
Clinical Development
- Ixabepilone : An analogue of this compound B, Ixabepilone has been approved for use in treating metastatic breast cancer and has shown effectiveness against hormone-refractory prostate cancer and non-small cell lung cancer .
- Utidelone : Another derivative, Utidelone, has exhibited superior efficacy in clinical trials for metastatic breast cancer with a lower incidence of neuropathy compared to traditional therapies .
| Compound | Indication | Status |
|---|---|---|
| Ixabepilone | Metastatic breast cancer | Approved |
| Utidelone | Metastatic breast cancer | Phase II/III trials |
| This compound D | Various cancers (preclinical studies) | Investigational |
Neurodegenerative Disease Research
Recent studies have expanded the potential applications of epothilones beyond oncology, particularly in the treatment of neurodegenerative diseases such as Alzheimer's and Parkinson's disease.
Potential Benefits
- Neuroprotection : Epothilones have been shown to reduce neuronal cell death and improve cognitive function in preclinical models of Alzheimer's disease .
- Mechanistic Insights : The ability of epothilones to stabilize microtubules may help maintain neuronal integrity and function, potentially mitigating the effects of neurodegeneration.
Clinical Trials
- A Phase II trial evaluating Ixabepilone in patients with metastatic breast cancer demonstrated improved progression-free survival compared to standard therapies .
- Studies on this compound D indicated its efficacy against various tumor types, including those resistant to conventional therapies, highlighting its potential as a broad-spectrum anticancer agent .
Preclinical Studies
- Research has shown that epothilones can induce apoptosis in a variety of cancer cell lines at nanomolar concentrations, underscoring their potency .
- Recent investigations into the biochemical pathways affected by epothilones revealed alterations in growth and viability in neuronal cells, suggesting further avenues for exploration in neurodegenerative contexts .
Preparation Methods
Lin et al.'s 11-Step Synthesis of (−)-Epothilone B
The total synthesis of (−)-epothilone B was achieved by Lin and colleagues in 2012 through a sequence of 11 steps starting from advanced intermediates 7 and 8 . This route featured a bissiloxane-tethered ring-closing metathesis (RCM) reaction to construct the trisubstituted (Z)-double bond, a critical structural element for bioactivity. The RCM step utilized Grubbs’ second-generation catalyst under optimized conditions (20 mol%, CH₂Cl₂, 40°C), achieving a 73% yield (based on recovered starting material). Subsequent Yamaguchi esterification and Tamao oxidation steps completed the macrocyclic framework, culminating in an overall yield of 8%.
This methodology addressed previous challenges in stereocontrol, particularly at C12–C13, by leveraging silicon-directed epoxidation. However, the reliance on costly catalysts and multi-step purification limited scalability.
Horner–Wadsworth–Emmons Reaction in this compound D Synthesis
An alternative approach to this compound D employed the Horner–Wadsworth–Emmons (HWE) reaction to establish the C1–C9 fragment. Phosphonate 10 was treated with n-BuLi in THF at −78°C, followed by aldehyde 11 to yield the (E)-configured enone (81% yield). The HWE strategy provided superior stereoselectivity compared to traditional aldol reactions, though subsequent macrocyclization via RCM required careful solvent optimization (toluene, 80°C).
Industrial-Scale Preparation and Solvent Optimization
Amorphous this compound B Powder Synthesis
A 2013 patent detailed a solvent-based method to produce amorphous this compound B powder, circumventing the limitations of freeze-drying. Key steps included:
-
Dissolving this compound B in dichloromethane (20–100 mL/g solute).
-
Vacuum concentration (≤−0.08 MPa) at 50±5°C to remove solvents.
This method reduced dichloromethane residues to <600 ppm, meeting pharmaceutical standards. Comparative studies showed that solvents like methanol or acetone yielded crystalline forms, while halogenated solvents (CH₂Cl₂, CHCl₃) under controlled evaporation produced amorphous phases.
Table 1: Solvent Residues Under Different Vacuum Conditions
| Temperature (°C) | Vacuum (MPa) | Dichloromethane Residue (ppm) |
|---|---|---|
| 30 | −0.08 | 850 |
| 45 | −0.08 | 540 |
| 55 | −0.08 | 490 |
Solvent Mixtures and Crystallization Dynamics
The patent further revealed that mixed solvents containing ≥50% dichloromethane inhibited crystallization. For example, a 60:40 CH₂Cl₂:acetone mixture produced amorphous powder, whereas ≤40% CH₂Cl₂ led to crystalline forms. This behavior was attributed to solvent polarity and evaporation kinetics disrupting lattice formation.
Biosynthesis and Genetic Engineering
Strain Improvement via TALE-TF Technology
In Sorangium cellulosum, transcription activator-like effector transcription factors (TALE-TFs) were engineered to upregulate the this compound biosynthetic cluster. Targeting the epoK promoter region increased this compound B titers from 5 mg/L to 45.2 mg/L in fed-batch fermentations.
CRISPR/Cas9-Mediated Yield Enhancement
CRISPR/dCas9 systems enabled precise modulation of epoF (polyketide synthase) expression in Myxococcus xanthus. Dual sgRNA targeting boosted this compound D production to 20 mg/L, a 4-fold increase over wild-type strains.
Table 2: Genetic Engineering Impact on this compound Yields
| Strain | Modification | Yield (mg/L) |
|---|---|---|
| S. cellulosum WT | None | 5.0 |
| TALE-TF Engineered | epoK upregulation | 45.2 |
| M. xanthus ΔepoK | CRISPR/dCas9 | 20.0 |
Synthesis of this compound Analogues for Drug Development
C(6)-4-Azidobutyl this compound B for Antibody–Drug Conjugates
To enhance tumor targeting, C(6)-modified this compound B analogues were synthesized for antibody–drug conjugates (ADCs). Homopropargyl alcohol 4 was functionalized via Tamao oxidation (TiCl₄, DIPEA) and coupled to a thiazole fragment using Yamaguchi conditions (TCBC, DMAP). The final product, 3 , exhibited sub-nanomolar cytotoxicity against MCF-7 breast cancer cells.
Step-Economical Synthesis via Silylformylation
A step-economical route to the C(1)–C(9) fragment utilized silylformylation and crotylsilylation, reducing the sequence to two pots. This approach achieved a 51% yield over seven steps, compared to 35% in traditional methods.
Comparative Analysis of Preparation Methods
Q & A
Q. What strategies reconcile conflicting SAR data across this compound derivatives?
- Methodological Answer : Perform meta-analysis of published SAR datasets using standardized metrics (e.g., ΔΔG binding energies). Validate outliers via free-energy perturbation (FEP) calculations and crystallographic fragment screening .
Tables for Quick Reference
Table 1: Key Experimental Models for this compound Research
Table 2: Common Pitfalls in this compound Data Interpretation
| Pitfall | Mitigation Strategy |
|---|---|
| Off-target cytotoxicity | Use isogenic cell lines for specificity |
| PK/PD mismatches | Integrate physiologically-based modeling |
| Batch variability | Standardize tubulin sources (e.g., bovine) |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
